1-Cyano-4-(trifluoromethoxy)naphthalene
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Overview
Description
1-Cyano-4-(trifluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a cyano group (-CN) and a trifluoromethoxy group (-OCF₃) attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyano-4-(trifluoromethoxy)naphthalene can be synthesized through several methods. One common approach involves the cyanation of 1-bromo-4-(trifluoromethoxy)naphthalene using a suitable cyanating agent such as copper(I) cyanide under controlled conditions. The reaction typically requires a solvent like dimethylformamide and elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-4-(trifluoromethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The cyano and trifluoromethoxy groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the cyano or trifluoromethoxy groups.
Scientific Research Applications
1-Cyano-4-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 1-Cyano-4-(trifluoromethoxy)naphthalene exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.
Comparison with Similar Compounds
1-Cyano-4-methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Cyano-4-fluoronaphthalene: Features a fluorine atom instead of a trifluoromethoxy group.
1-Cyano-4-chloronaphthalene: Contains a chlorine atom in place of the trifluoromethoxy group.
Uniqueness: 1-Cyano-4-(trifluoromethoxy)naphthalene is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with specific electronic characteristics and in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C12H6F3NO |
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Molecular Weight |
237.18 g/mol |
IUPAC Name |
4-(trifluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-11-6-5-8(7-16)9-3-1-2-4-10(9)11/h1-6H |
InChI Key |
HNOIXCYOSYXDDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C#N |
Origin of Product |
United States |
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